molecular formula C12H8ClFO4S2 B1463598 Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate CAS No. 1291487-04-1

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1463598
CAS No.: 1291487-04-1
M. Wt: 334.8 g/mol
InChI Key: ISRQZZLNMYYJHR-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex organic compound characterized by its molecular formula C₁₄H₉ClFO₄S₂. This compound features a thiophene ring substituted with a chlorosulfonyl group and a fluorophenyl group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluorophenyl thiophene-2-carboxylate as the core structure.

  • Chlorosulfonylation: The thiophene ring undergoes chlorosulfonylation using chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the chlorosulfonyl group.

  • Methylation: The carboxylate group is then methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches to ensure quality control and consistency.

  • Purification: The crude product is purified using recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

  • Substitution: Substitution reactions can replace the fluorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Sulfonyl Chlorides: Used in further chemical syntheses.

  • Sulfonic Acids: Utilized in the production of detergents and dyes.

  • Substituted Thiophenes: Serve as intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound's stability and specificity, making it suitable for targeted applications.

Comparison with Similar Compounds

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Lacks the fluorophenyl group.

  • Methyl 3-(chlorosulfonyl)benzoate: Features a benzene ring instead of a thiophene ring.

  • Methyl 3-(chlorosulfonyl)propanoate: Contains a shorter carbon chain.

Uniqueness: Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate stands out due to its unique combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQZZLNMYYJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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